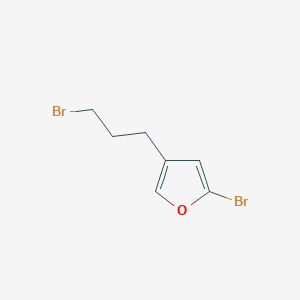

2-Bromo-4-(3-bromopropyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8Br2O |

|---|---|

Molecular Weight |

267.95 g/mol |

IUPAC Name |

2-bromo-4-(3-bromopropyl)furan |

InChI |

InChI=1S/C7H8Br2O/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2 |

InChI Key |

QKNFYEMJRJWGEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1CCCBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 3 Bromopropyl Furan

Regioselective Bromination Strategies for Furan (B31954) Rings

The furan ring is highly reactive towards electrophilic reagents, often leading to multiple substitutions or decomposition under harsh conditions. researchgate.netpharmaguideline.com Therefore, developing mild and selective bromination methods is crucial.

Electrophilic Bromination Modalities and Control of Selectivity

Furan readily undergoes electrophilic aromatic substitution, and its reaction with bromine can yield 2-bromofuran (B1272941) under controlled conditions. pearson.com The preference for substitution at the 2-position is attributed to the superior stability of the intermediate carbocation, which is effectively stabilized by resonance involving the oxygen atom's lone pair. pearson.com

Mild brominating agents and specific reaction conditions are essential to achieve monosubstitution and prevent the formation of polyhalogenated products. pharmaguideline.com For instance, the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides a straightforward and scalable method for preparing 2-bromofuran without the need for extractive workups or chromatographic purification. researchgate.net Another effective method involves the use of dioxane-dibromide at low temperatures (-5°C) to furnish 2-bromofuran. pharmaguideline.comuobasrah.edu.iq The choice of solvent and temperature is critical in controlling the selectivity of the bromination reaction. citycollegekolkata.orggla.ac.uk

For furans bearing an electron-withdrawing substituent, bromination typically occurs at the 5-position. pharmaguideline.com However, to achieve bromination at the 2-position in a furan ring already substituted at the 4-position, as in the synthesis of the target molecule, the directing effects of the existing side chain must be considered.

| Reagent | Conditions | Product | Reference |

| Bromine (Br₂) | Dioxane | 2-Bromofuran | pearson.com |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2-Bromofuran | researchgate.net |

| Dioxane-dibromide | -5°C | 2-Bromofuran | pharmaguideline.comuobasrah.edu.iq |

| Tribromoisocyanuric acid | Methanol or water | Monobromo arenes | researchgate.net |

Palladium-Catalyzed Direct C-H Bromination Approaches

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups onto aromatic rings. acs.orgmdpi.com This approach can offer high regioselectivity, often guided by directing groups present on the substrate. For furan derivatives, palladium catalysis can facilitate direct C-H alkylation and other transformations. mdpi.comresearchgate.net

Palladium-catalyzed ortho-bromination of O-arylcarbamates using NBS has been demonstrated, showcasing the potential for directed C-H functionalization. acs.org While direct palladium-catalyzed C-H bromination of a 4-substituted furan at the 2-position is not explicitly detailed for this specific substrate in the provided context, the principles of directed C-H activation suggest it as a viable and modern strategy. This would involve the use of a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable directing group and a bromine source like NBS. acs.org The development of such a method would represent a significant advancement in the synthesis of substituted furans.

Installation of the Bromopropyl Side Chain

The introduction of the 3-bromopropyl group onto the furan core can be accomplished through several synthetic routes, either by building the side chain on a furan precursor or by constructing the furan ring with the side chain already in place.

Functionalization of Furan Precursors via Alkylation and Subsequent Bromination

One common strategy involves the alkylation of a furan derivative with a three-carbon chain, followed by conversion of a terminal functional group to a bromide. For instance, a furan precursor could be subjected to Friedel-Crafts acylation with a suitable three-carbon acylating agent, although furan's acid sensitivity requires the use of mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com The resulting ketone can then be reduced to an alcohol, which is subsequently converted to the bromide.

Alternatively, alkylation can be achieved using an electrophile containing a protected alcohol or another functional group that can be later transformed into a bromide. For example, enamines of cyclic ketones can be alkylated with 3-bromopropyl acetate, followed by hydrolysis and cyclization. researchgate.net A similar strategy could be adapted for furan precursors.

Cross-Coupling Methodologies for Alkyl Halide Introduction

Modern cross-coupling reactions provide a powerful means to introduce alkyl chains onto aromatic heterocycles. thieme-connect.dechimia.chchimia.chcore.ac.uk Palladium- and nickel-catalyzed cross-coupling reactions are particularly effective for this purpose. chimia.chchimia.ch For instance, a pre-brominated furan, such as 2-bromofuran, could potentially be coupled with a Grignard reagent derived from 1,3-dibromopropane (B121459) under nickel or iron catalysis. thieme-connect.dechimia.ch These reactions often tolerate a wide range of functional groups. chimia.chchimia.ch

A three-component coupling reaction involving furan-derived boronate complexes and alkyl iodides under photoredox catalysis has also been developed, offering a stereospecific route to complex chiral heteroaromatic molecules. bris.ac.uk This methodology could be adapted for the introduction of a functionalized propyl chain.

| Catalyst System | Reactants | Product | Reference |

| Iron(III) chloride / TMEDA | Alkyl halide, Aryl Grignard | Alkyl-arene | thieme-connect.de |

| Nickel pincer complex | Alkyl halide, Grignard reagent | Coupled product | chimia.chchimia.ch |

| Pd(OAc)₂ / Cu(OAc)₂ | 1,3-diketone, Alkenyl bromide | Functionalized furan | mdpi.com |

| Pd₂(dba)₃ / t-BuXPhos | o-haloaryl alkyne, KOH | Benzo[b]furan | beilstein-journals.org |

Thionyl Bromide Applications in Bromopropyl Moiety Formation

Thionyl bromide (SOBr₂) is a reagent used for converting alcohols to alkyl bromides. wikipedia.org This transformation is relevant if the synthetic strategy involves the preparation of a furan derivative bearing a 3-hydroxypropyl side chain. The reaction of 3-(furan-4-yl)propan-1-ol with thionyl bromide would provide a direct route to the desired 3-bromopropyl moiety.

While thionyl bromide is less stable and less commonly used than its chloride counterpart, it is effective for the bromination of alcohols. wikipedia.orgstackexchange.com The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. Care must be taken as side reactions can occur, and the stability of the furan ring under the reaction conditions must be considered. researchgate.netstackexchange.com

Convergent and Divergent Synthetic Pathways

The construction of complex molecules like 2-Bromo-4-(3-bromopropyl)furan can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. nih.gov This approach is often efficient for building diverse libraries of related compounds. nih.gov In contrast, a divergent synthesis begins with a common core structure that is sequentially modified to produce a range of different target molecules.

Strategies for Assembling Complex Furan Derivatives

The assembly of highly substituted furans is a significant area of research in organic synthesis. Modern methods provide powerful tools for constructing the furan core with multiple, distinct substituents.

One advanced convergent strategy involves the modular synthesis of furans with up to four different substituents using a trans-carboboration cascade reaction of propargyl alcohols. nih.gov This method allows for the programmed introduction of various groups around the furan ring, showcasing a high degree of modularity. nih.gov Another powerful approach is the use of metal-catalyzed multicomponent annulation reactions, where C-C and C-O bonds are formed in a single step to build the heterocyclic core. nih.gov For instance, palladium-catalyzed heteroannulation of functionalized phenols with dienes has been developed as a convergent route to furan derivatives, demonstrating broad substrate scope and functional group tolerance. nih.gov

Iron- and palladium-catalyzed cross-coupling reactions are also pivotal in synthesizing substituted furans. thieme-connect.comhud.ac.uk These reactions typically start with a pre-formed, functionalized furan ring, such as 2-bromofuran, and introduce additional complexity through reactions like the Suzuki coupling. thieme-connect.comresearchgate.net Similarly, gold-catalyzed dehydrative cyclizations of readily available starting materials, such as heteroatom-substituted propargylic alcohols, offer an efficient route to the furan core. organic-chemistry.org

Sequential Functionalization Protocols

For a target like this compound, a sequential or linear functionalization pathway is a highly plausible and controllable approach. This strategy involves the step-by-step introduction of the required substituents onto a furan scaffold. The regioselectivity of electrophilic substitution on the furan ring, which is highest at the 2- and 5-positions, is a key consideration in planning the synthetic sequence. numberanalytics.comclockss.org

A logical synthetic sequence for this compound would likely involve the following key steps:

Introduction of the Side Chain : The (3-bromopropyl) group must be installed at the 4-position of the furan ring. This is challenging due to the preferential reactivity of the 2- and 5-positions. One strategy could start with a 3-substituted furan, such as furan-3-ylmethanol, to direct functionalization to the adjacent 4-position. An alternative is Friedel-Crafts acylation of furan with a suitable acyl halide (e.g., 4-chlorobutyryl chloride), followed by reduction of the ketone and conversion of the chloroalkyl chain to a bromoalkyl chain.

Bromination of the Furan Ring : Following the introduction of the side chain, the final step would be the selective bromination at the 2-position. The electron-rich nature of the furan ring makes it susceptible to electrophilic bromination. numberanalytics.com

A plausible, albeit hypothetical, pathway is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Furan | 4-Bromobutyryl chloride, AlCl₃ (Lewis acid catalyst) | 1-(Furan-2-yl)-4-bromobutan-1-one | Friedel-Crafts Acylation |

| 2 | 1-(Furan-2-yl)-4-bromobutan-1-one | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | 2-(4-Bromobutyl)furan | Clemmensen or Wolff-Kishner type reduction of the ketone to a methylene (B1212753) group. |

| 3 | 2-(4-Bromobutyl)furan | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | 2-Bromo-5-(4-bromobutyl)furan | Regioselective bromination at the vacant C5 position. |

Note: This table outlines a potential synthesis for a structural isomer, as direct C-4 functionalization of an unsubstituted furan is synthetically challenging. The synthesis of the precise 2,4-disubstituted isomer would likely require a more complex, multi-step ring-synthesis strategy starting from acyclic precursors.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic protocol hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. For the synthesis of this compound, the optimization would focus on the key bond-forming steps: alkylation and bromination.

The bromination of furans is a well-studied reaction, and its optimization provides a clear example of this process. A simple and scalable procedure for preparing 2-bromofuran utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.se This method avoids complex workups and purifications. sci-hub.se Studies on similar reactions have shown that factors such as the choice of brominating agent, solvent, and temperature are critical.

The table below summarizes key parameters that are typically optimized for the bromination of furan derivatives, based on literature precedents. sci-hub.se

| Parameter | Variation | Effect on Reaction | Rationale |

| Brominating Agent | NBS, Br₂, Dioxane dibromide | Affects selectivity and handling safety. | NBS is often preferred for its ease of handling and high selectivity for the 2-position. sci-hub.se |

| Solvent | DMF, CCl₄, THF, Dioxane | Influences reagent solubility and reaction rate. | DMF can facilitate the reaction with NBS, leading to high yields without requiring extensive purification. sci-hub.se |

| Temperature | -80 °C to Room Temp. to 110 °C | Controls reaction rate and prevents side reactions/decomposition. | Low temperatures are often used with highly reactive reagents like Br₂ to control the reaction, while elevated temperatures can be used for distillation post-reaction. sci-hub.se |

| Base (if applicable) | K₂CO₃, Et₃N | Neutralizes acidic byproducts. | In cross-coupling reactions subsequent to bromination, a base is essential for the catalytic cycle. thieme-connect.com |

| Catalyst (for coupling) | Pd(OAc)₂, Pd(PPh₃)₄ | Essential for C-C bond formation. | Palladium catalysts are highly effective for Suzuki coupling reactions of 2-bromofuran with various boronic acids to build more complex structures. thieme-connect.comnih.govmdpi.com |

Optimization of palladium-catalyzed cross-coupling reactions, which could be used to build complex furan structures, also involves screening ligands, bases, solvents, and temperature to achieve the desired product in high yield. thieme-connect.comnih.gov For instance, in Suzuki couplings of 2-bromofuran, a solvent system of DMF and water with potassium carbonate as the base has proven effective. thieme-connect.com

Chemical Reactivity and Transformation of 2 Bromo 4 3 Bromopropyl Furan

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack and, under certain conditions, a tendency to undergo nucleophilic addition or ring-opening reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Core

Furan and its derivatives readily undergo electrophilic aromatic substitution, such as halogenation, nitration, and Friedel-Crafts reactions, often under milder conditions than benzene (B151609). askfilo.compearson.compearson.com The substitution pattern is directed by the heteroatom and existing substituents. In 2-Bromo-4-(3-bromopropyl)furan, the furan ring is activated by the oxygen atom and the alkyl group at the C4 position, while being slightly deactivated by the bromine at the C2 position.

Electrophilic attack on furan occurs preferentially at the C2 (or α) position because the intermediate sigma complex is better stabilized by resonance. askfilo.comchegg.com Since the C2 position is already occupied by a bromine atom, further electrophilic substitution is directed to the vacant C5 position, which is also an α-position activated by the ring oxygen. The C4-alkyl group further enhances the electron density at the adjacent C5 position, reinforcing this preference.

Common electrophilic substitution reactions include:

Bromination: Further bromination using reagents like N-Bromosuccinimide (NBS) would be expected to yield 2,5-dibromo-4-(3-bromopropyl)furan. nih.govresearchgate.net

Nitration: Reaction with mild nitrating agents, such as acetyl nitrate, would likely introduce a nitro group at the C5 position.

Acylation: Friedel-Crafts acylation, typically using an acid anhydride (B1165640) with a mild Lewis acid catalyst, would also be directed to the C5 position.

| Reaction Type | Reagent Example | Expected Product Position |

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Nitration | Acetyl Nitrate (CH₃COONO₂) | C5 |

| Friedel-Crafts Acylation | Acetic Anhydride / BF₃·OEt₂ | C5 |

Nucleophilic Additions and Ring-Opening Pathways

Although less common than electrophilic substitution, the furan ring can undergo nucleophilic attack, often leading to ring-opening. This reactivity is exploited in various synthetic methodologies.

Acid-Catalyzed Ring Opening: In the presence of strong Brønsted acids, the furan ring can be protonated, which disrupts its aromaticity and makes it susceptible to nucleophilic attack by a solvent like water or an alcohol. rsc.org This process typically cleaves the furan ring to yield 1,4-dicarbonyl compounds. thieme-connect.com The specific products formed are highly dependent on the substituents present on the furan ring. rsc.org

Oxidative Ring-Opening: The reaction of furans with reagents like N-Bromosuccinimide (NBS) in the presence of a nucleophile (e.g., methanol) can lead to an oxidative dearomatization/addition sequence. researchgate.net For 2,5-dialkylfurans, this can result in the formation of stable ozonide-like endoperoxides upon reaction with singlet oxygen. uchile.cl

Metal-Catalyzed Ring Opening: Certain transition metals, such as copper(II), can catalyze the ring-opening of furan derivatives under mild conditions, providing a route to polysubstituted furans or functionalized acyclic compounds. thieme-connect.comthieme-connect.com

Transformations Involving Bromine Substituents

The molecule features two distinct carbon-bromine bonds: an aryl bromide (C-Br at the furan C2 position) and a primary alkyl bromide (C-Br at the propyl chain). This difference allows for selective transformations at either position. The aryl bromide is typically reactive in cross-coupling reactions, while the alkyl bromide is highly susceptible to nucleophilic substitution and elimination.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

The bromine atom at the C2 position of the furan ring is well-suited for participating in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. uwindsor.cawikipedia.org

Suzuki-Miyaura Coupling: This reaction involves coupling the 2-bromofuran (B1272941) moiety with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netuwindsor.ca This is a powerful method for synthesizing 2-arylfurans. Nickel catalysts can also be employed, sometimes in more environmentally friendly "green" solvents. acs.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be formed from the corresponding organolithium or Grignard reagent. organic-chemistry.org It is known for its high functional group tolerance and is effective for coupling 2-bromofurans with various organic partners. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent at the C2 position, the Sonogashira coupling is employed. This reaction couples the 2-bromofuran with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org

Table of Representative Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-(3-bromopropyl)furan |

| Negishi | R-ZnCl | Pd₂(dba)₃ / X-Phos | 2-Alkyl/Aryl-4-(3-bromopropyl)furan |

Nucleophilic Substitution Reactions at Alkyl Bromide Centers

The 3-bromopropyl side chain contains a primary alkyl bromide, which is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles.

This reactivity enables the synthesis of a diverse range of derivatives by displacing the bromide with heteroatom nucleophiles.

With Oxygen Nucleophiles: Reaction with alkoxides (RO⁻) or hydroxides (OH⁻) yields ethers and alcohols, respectively.

With Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to form the corresponding substituted amines and azides.

With Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers.

With Carbon Nucleophiles: Cyanide (CN⁻) can be used to extend the carbon chain, while enolates can form new carbon-carbon bonds.

These reactions are typically performed in polar aprotic solvents like DMF or DMSO to facilitate the Sₙ2 mechanism.

Radical Reactions and Reductive Dehalogenation Pathways

Both C-Br bonds can be subject to radical reactions or reductive cleavage, although the conditions required may differ.

Radical Reactions: The initiation of radical reactions, for instance with radical initiators like AIBN and a hydrogen donor like tributyltin hydride, could lead to dehalogenation. It is also possible for the bromopropyl chain to participate in radical cyclization reactions. researchgate.net The presence of NBS under UV light or with a radical initiator can sometimes lead to radical-based side reactions. nih.gov

Reductive Dehalogenation: This process involves the replacement of a bromine atom with a hydrogen atom. The aryl bromide on the furan ring is generally more difficult to reduce than the alkyl bromide. nih.gov Selective reduction of the more reactive alkyl bromide could potentially be achieved using specific reducing agents. Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the aryl bromide. Metal-free reductive dehalogenation methods using reagents like sodium sulfite (B76179) in an aqueous medium have also been developed for activated (hetero)aryl bromides. rsc.org Reductive dehalogenases in certain microorganisms are also known to catalyze the cleavage of carbon-halogen bonds. nih.govmdpi.combiorxiv.org

Chemoselectivity in Multi-Halogenated Furan Derivatives

A significant challenge in the chemical transformation of this compound lies in achieving chemoselectivity. iupac.orgwikipedia.orgrsc.org The molecule possesses two bromine atoms in different chemical environments: one attached to the aromatic furan ring (vinylic bromide) and one at the terminus of the alkyl side chain (alkyl bromide). These two C-Br bonds exhibit different reactivities.

Generally, the C(sp³)-Br bond of the bromopropyl group is more susceptible to nucleophilic substitution (SN2 reaction) than the C(sp²)-Br bond on the furan ring. wikipedia.org This difference in reactivity allows for selective functionalization of the side chain without affecting the bromo-substituted furan core. For example, reaction with a nucleophile like an amine or a thiol would likely lead to the substitution of the bromine on the propyl chain, leaving the 2-bromo-furan moiety intact.

Conversely, reactions that target the C(sp²)-Br bond, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), could potentially be performed selectively. thieme-connect.de The success of such a selective reaction would depend on the choice of catalyst, ligands, and reaction conditions to favor the oxidative addition to the C(sp²)-Br bond over any competing reaction at the side chain.

The challenge of chemoselectivity is a common theme in the synthesis of complex molecules. rsc.org The ability to selectively react one functional group in the presence of others is a hallmark of sophisticated organic synthesis. In the context of this compound, this selectivity would enable the stepwise construction of more complex derivatives, using one bromine atom as a reactive handle while the other serves as a latent functional group for subsequent transformations. The relative reactivity can be influenced by factors such as the choice of metal catalyst in cross-coupling reactions or the nature of the nucleophile in substitution reactions. wikipedia.orgmdpi.com

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Expected Outcome | Reference |

| C(sp³)-Br (propyl chain) | Nucleophilic Substitution (SN2) | Amines, thiols, cyanides | Selective functionalization of the side chain | wikipedia.org |

| C(sp²)-Br (furan ring) | Cross-Coupling (e.g., Suzuki) | Palladium catalyst, boronic acid | Selective arylation/alkenylation of the furan ring | thieme-connect.de |

| Both C-Br bonds | Reduction | Strong reducing agents (e.g., LiAlH4) | Potential reduction of both bromine atoms | youtube.com |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 3 Bromopropyl Furan

Elucidation of Reaction Mechanisms for Furan (B31954) Bromination

The bromination of furans is a classic example of an electrophilic aromatic substitution reaction. chegg.com The furan ring is electron-rich and readily reacts with electrophiles, often under milder conditions than benzene (B151609). chegg.compharmaguideline.com The mechanism for the bromination of an unsubstituted furan typically proceeds via the attack of the furan ring on a bromine molecule, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. chegg.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated furan. nist.gov

For 2-Bromo-4-(3-bromopropyl)furan, any further bromination would be directed by the existing substituents. The bromine at the C2 position is an electron-withdrawing group (via induction) but can also donate lone-pair electrons (via resonance), and it is a deactivating ortho-para director. The alkyl group at C4 is a weak activating group and an ortho-para director. The most electron-rich and sterically accessible position on the furan ring is C5. Therefore, electrophilic attack is most likely to occur at this position.

The reaction of furan with bromine can be vigorous, sometimes leading to polyhalogenated products. pharmaguideline.com To achieve mono-bromination, milder brominating agents or specific reaction conditions are often employed, such as N-bromosuccinimide (NBS) or brominating in solvents like dimethylformamide (DMF) at low temperatures. pharmaguideline.com

Table 1: Reagents for Furan Bromination

| Reagent | Conditions | Typical Outcome |

|---|---|---|

| Br₂ in Dioxane | -5°C | 2-Bromofuran (B1272941) pharmaguideline.com |

| N-Bromosuccinimide (NBS) | Various | Selective bromination |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂ | Selective bromination researchgate.net |

Understanding Catalytic Cycles in Cross-Coupling Reactions

This compound is an excellent substrate for mechanistic studies in cross-coupling reactions due to its two different C-Br bonds. The C(sp²)-Br bond on the furan ring and the C(sp³)-Br bond on the propyl side chain exhibit different reactivities. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings, are fundamental for C-C bond formation. acs.orgthieme-connect.com

The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: acs.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond. For this compound, oxidative addition is expected to occur preferentially at the more reactive C(sp²)-Br bond of the furan ring. thieme-connect.com This forms a square planar organometallic intermediate (e.g., L₂Pd(II)(furan-2-yl)Br).

Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst, which re-enters the catalytic cycle. acs.org

Some nickel-catalyzed systems have been shown to be effective for coupling unactivated alkyl halides. thieme-connect.com In such cases, the reaction at the 3-bromopropyl side chain could be favored. Mechanistic studies on related systems suggest that the activation of primary alkyl halides can proceed via a radical mechanism. thieme-connect.com Dual catalytic systems, for instance using both Nickel and Cobalt catalysts, have been developed to facilitate the coupling of distinct electrophiles like aryl and alkyl halides in one pot. semanticscholar.org

Pathways for Nucleophilic Displacement and Elimination Reactions

The (3-bromopropyl) side chain of the molecule is susceptible to nucleophilic substitution and elimination reactions. The primary alkyl bromide allows for nucleophilic attack, primarily through an S_N2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the inversion of stereochemistry at the carbon atom and displacement of the bromide leaving group. A wide variety of nucleophiles, including amines, cyanides, alkoxides, and thiolates, can be used to introduce new functional groups at this position. acs.org The use of ionic liquids as solvents has been shown to significantly enhance the rates of these nucleophilic substitution reactions. acs.org

Table 2: Examples of Nucleophilic Substitution on Primary Alkyl Bromides

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Cyanide | KCN | Nitrile | acs.org |

| Azide | NaN₃ | Azide | |

| Amine | Cyclohexylamine | Secondary Amine | |

| Acetate | KOAc | Ester | acs.org |

Concurrently, elimination reactions (E2) can compete with substitution, particularly in the presence of strong, sterically hindered bases or at elevated temperatures. The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine (the β-carbon) by a base, simultaneous with the departure of the bromide ion, leading to the formation of an alkene. For the 3-bromopropyl chain, this would result in an allyl-substituted furan.

Computational Studies on Transition States and Reaction Energetics

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. fossee.in

For reactions involving this compound, computational studies could:

Model Electrophilic Bromination: Calculate the activation energies for bromine addition at different positions on the furan ring to predict the regioselectivity, confirming that attack at C5 is favored.

Analyze Cross-Coupling Cycles: Determine the energy profile of the oxidative addition, transmetalation, and reductive elimination steps. This can help in understanding ligand effects and the preference for monoligated palladium species, which are often the most active catalysts. acs.org Computational studies have been used to explore transition state structures in related catalytic systems. whiterose.ac.uk

Investigate S_N2 vs. E2 Pathways: Compare the activation barriers for the nucleophilic substitution and elimination reactions on the propyl side chain. These calculations can reveal how the choice of nucleophile, base, and solvent influences the product distribution. fossee.in

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to identify the rate-determining step (RDS) of a reaction and to probe the structure of the transition state. maxapress.com It is determined by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the RDS. maxapress.com For instance, in an E2 reaction on the bromopropyl chain, deuterating the β-carbon would reveal if C-H bond cleavage is part of the RDS.

A secondary KIE (kH/kD close to 1) can provide information about changes in hybridization or steric environment at the labeled position.

An inverse KIE (kH/kD < 1) can occur when a bond to the isotope becomes stiffer or more constrained in the transition state. acs.org

In the context of furan chemistry, KIE studies have been instrumental. For example, in the reduction of furans, KIE data helped to show that for electron-rich furans, the hydridic reduction step is rate-limiting, whereas for electron-poor furans, the initial protonation is the RDS. acs.org Similarly, in the oxidation of furfural, a primary KIE indicated that the cleavage of the α-C-H bond is the rate-determining step. maxapress.com For this compound, KIE studies could distinguish between different mechanistic proposals for its various transformations.

Derivatization and Advanced Functionalization of 2 Bromo 4 3 Bromopropyl Furan

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a fundamental transformation in organic chemistry. For 2-Bromo-4-(3-bromopropyl)furan, this can be achieved at both the furan (B31954) ring and the propyl side chain through various methods, including cross-coupling reactions, alkylation, and acylation.

The bromo-substituted furan ring is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming C-C bonds. researchgate.net Various organometallic reagents can be employed to introduce a wide array of substituents onto the furan core.

Commonly used cross-coupling reactions applicable to 2-bromofurans include the Suzuki, Stille, and Negishi couplings. researchgate.netacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are often highly effective. acs.org

The alkyl bromide on the side chain can also participate in cross-coupling reactions, typically with organolithium or Grignard reagents, often catalyzed by iron or nickel complexes. researchgate.netcore.ac.uk This allows for the selective functionalization of either the aryl or the alkyl bromide.

Below is a table summarizing representative cross-coupling reactions for the arylbromide of this compound.

| Organometallic Reagent | Coupling Reaction | Catalyst System | Product |

| Arylboronic acid | Suzuki | Pd(PPh₃)₄ / Base | 2-Aryl-4-(3-bromopropyl)furan |

| Organostannane | Stille | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-(3-bromopropyl)furan |

| Organozinc reagent | Negishi | Pd(dppf)Cl₂ | 2-Alkyl/Aryl-4-(3-bromopropyl)furan |

| Organolithium reagent | Iron-catalyzed | FeCl₂ | 2-Alkyl-4-(3-bromopropyl)furan researchgate.net |

This table presents representative examples based on known methodologies for similar substrates.

Alkylation and acylation reactions provide alternative routes for C-C bond formation. The propyl side chain is susceptible to nucleophilic substitution by carbanions, such as those derived from malonic esters or organocuprates. This allows for the extension of the carbon chain. rsc.org

Friedel-Crafts acylation of the furan ring is also a possibility, though the presence of the deactivating bromo substituent might necessitate harsh reaction conditions. A more common approach would be to first convert the aryl bromide to an organometallic species (e.g., a Grignard or organolithium reagent) and then react it with an acylating agent.

The following table outlines potential alkylation and acylation reactions.

| Reaction Type | Reagent | Position of Reaction | Product |

| Alkylation | Diethyl malonate / NaH | Propyl side chain | Diethyl 2-(3-(5-bromo-3-furyl)propyl)malonate rsc.org |

| Alkylation | Lithium dialkylcuprate | Propyl side chain | 2-Bromo-4-(alkyl)furan |

| Acylation | Acyl chloride / AlCl₃ | Furan ring | 2-Bromo-5-acyl-4-(3-bromopropyl)furan |

This table illustrates potential synthetic pathways.

Introduction of Heteroatom Functionalities (N, O, S, P)

The introduction of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus can significantly alter the chemical and biological properties of the molecule. Both the aryl and alkyl bromide moieties of this compound serve as handles for these transformations.

The alkyl bromide of the propyl side chain is readily susceptible to nucleophilic substitution by amines to form the corresponding secondary or tertiary amines. whiterose.ac.uk This reaction typically proceeds under basic conditions. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form an amine at the furan ring, although this is generally more challenging for electron-rich furans. acs.org

Amidation can be achieved by reacting the newly formed amine with an acyl chloride or carboxylic acid (using a coupling agent). Alternatively, the bromide can be displaced by an amide anion.

| Reaction Type | Reagent | Position of Reaction | Product |

| Amination | Ammonia/Alkylamine | Propyl side chain | 2-Bromo-4-(3-aminopropyl)furan |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Furan ring | 2-Amino-4-(3-bromopropyl)furan |

| Amidation | Sodium amide | Propyl side chain | 2-Bromo-4-(3-acetamidopropyl)furan (after acylation) |

This table provides examples of amination and amidation strategies.

The alkyl bromide can be converted to an ether through the Williamson ether synthesis, reacting with an alkoxide or phenoxide. Similarly, reaction with a carboxylate salt will yield an ester. These reactions are typically performed in a polar aprotic solvent.

The aryl bromide can be converted to a hydroxyl group, which can then be etherified or esterified. This conversion often proceeds via a nucleophilic aromatic substitution or through an organometallic intermediate followed by reaction with an oxygen source.

| Reaction Type | Reagent | Position of Reaction | Product |

| Etherification | Sodium alkoxide | Propyl side chain | 2-Bromo-4-(3-alkoxypropyl)furan |

| Esterification | Sodium carboxylate | Propyl side chain | 2-Bromo-4-(3-acyloxypropyl)furan |

This table showcases methods for introducing oxygen-containing functionalities.

The introduction of phosphorus and sulfur-containing groups can be achieved through reactions with appropriate nucleophiles. The alkyl bromide can react with phosphines or phosphites in Arbuzov-type reactions to form phosphonates or phosphonium (B103445) salts. rsc.org Similarly, reaction with thiolates can introduce a sulfide (B99878) linkage.

Sulfonylation can be achieved by reacting a derived amine with a sulfonyl chloride. Direct sulfonylation of the furan ring is also possible under specific conditions.

| Reaction Type | Reagent | Position of Reaction | Product |

| Phosphorylation | Triethyl phosphite | Propyl side chain | Diethyl (3-(5-bromo-3-furyl)propyl)phosphonate |

| Sulfide formation | Sodium thiolate | Propyl side chain | 2-Bromo-4-(3-(alkylthio)propyl)furan |

| Sulfonylation | Sulfonyl chloride / Amine | Amine on side chain | N-(3-(5-bromo-3-furyl)propyl)sulfonamide |

This table illustrates pathways for incorporating phosphorus and sulfur.

Selective Transformation of Bromine Atoms

The synthetic utility of this compound is significantly enhanced by the presence of two chemically distinct bromine atoms. One is attached to the sp²-hybridized carbon of the aromatic furan ring (an aryl bromide), while the other is bonded to an sp³-hybridized carbon on the propyl side chain (an alkyl bromide). This structural difference allows for selective chemical transformations, enabling chemists to functionalize one position while leaving the other intact for subsequent reactions.

Differential Reactivity of Aryl vs. Alkyl Bromides

The reactivity of aryl and alkyl halides is fundamentally different, a principle that is central to the selective functionalization of this compound. vaia.com The aryl bromide on the furan ring is relatively unreactive towards traditional nucleophilic substitution reactions (SN1 and SN2). vaia.com This reduced reactivity is attributed to the sp² hybridization of the carbon atom, which creates a shorter, stronger carbon-bromine bond, and the delocalization of electron density from the halogen into the aromatic ring. vaia.com Consequently, reactions at this position typically require transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which proceed via an oxidative addition mechanism. researchgate.netnih.gov

In contrast, the bromine atom on the 3-bromopropyl side chain behaves as a typical primary alkyl bromide. The carbon-bromine bond is a standard sp³ C-Br bond, which is more susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. thieme-connect.com It is also more prone to elimination reactions under strongly basic conditions. This differential reactivity allows for a modular approach to synthesis, where the alkyl chain can be modified first via nucleophilic displacement, followed by a metal-catalyzed transformation at the furan ring, or vice versa, depending on the chosen reagents and reaction conditions.

| Characteristic | Aryl Bromide (on Furan Ring) | Alkyl Bromide (on Propyl Chain) |

| Carbon Hybridization | sp² | sp³ |

| C-Br Bond Strength | Stronger, Shorter | Weaker, Longer |

| Reactivity towards Nucleophiles | Low (unreactive in SN1/SN2) vaia.com | High (reactive in SN2) |

| Typical Reactions | Metal-catalyzed cross-coupling researchgate.net | Nucleophilic substitution, Elimination |

| Controlling Factors | Catalyst, Ligands, Base | Nucleophile strength, Solvent, Temperature |

A summary of potential selective reactions is presented in the table below, highlighting the distinct pathways available for each bromine atom.

| Reaction Type | Target Bromine | Typical Reagents & Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) researchgate.netmdpi.com | Aryl |

| Sonogashira Coupling | Aryl | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) nih.gov | Alkynyl |

| Heck Coupling | Aryl | Alkene, Pd catalyst, Base nih.gov | Alkenyl |

| Nucleophilic Substitution (SN2) | Alkyl | NaN₃, KCN, R-SH, R-OH, Amines | Azide, Nitrile, Thioether, Ether, Amine |

| Grignard Formation | Alkyl | Mg metal in dry ether/THF | Organomagnesium halide |

Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgrsc.org The strategy involves deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). baranlab.org The resulting organometallic intermediate is then quenched with an electrophile to install a new functional group.

In the context of furan derivatives, both the furan oxygen and a halogen substituent can act as directing groups. umich.edu For this compound, the bromine atom at the C2 position can direct metalation to the C3 position. The reaction is typically performed at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate a transient 3-lithiofuran species. This intermediate can then react with a variety of electrophiles.

This approach offers a complementary strategy to cross-coupling reactions for functionalizing the furan core, allowing for the introduction of groups that are not easily installed via other methods.

| Step | Description | Typical Reagents | Intermediate/Product |

| 1. Deprotonation | A strong base selectively removes the proton at the C3 position, directed by the C2-bromo group. baranlab.orgumich.edu | LDA or n-BuLi in THF at -78°C | 2-Bromo-3-lithio-4-(3-bromopropyl)furan |

| 2. Electrophilic Quench | The lithiated intermediate reacts with an electrophile to form a new C-C or C-heteroatom bond. | DMF, CO₂, I₂, R-CHO, R₃SiCl | 3-formyl, 3-carboxy, 3-iodo, 3-hydroxyalkyl, or 3-silyl derivative |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.netorganic-chemistry.org The dual functionality of this compound makes it a potentially valuable substrate for the design of novel MCRs.

While specific literature detailing the use of this compound in MCRs is not prevalent, its structure suggests several hypothetical scenarios. A sequential MCR could be envisioned where the alkyl bromide first participates in a reaction, for example, forming an isothiocyanate or an amine, which then acts as a functional handle in a subsequent isocyanide-based MCR like the Ugi or Passerini reaction.

Alternatively, the molecule could be incorporated into a transition-metal-catalyzed MCR. For instance, a process could be designed involving:

Oxidative addition of the aryl bromide to a palladium(0) catalyst.

Insertion of a second component, such as an alkyne or carbon monoxide.

Intramolecular reaction with the propyl chain, or reaction with a third external component to complete the catalytic cycle and assemble a complex polycyclic or highly functionalized molecule.

The development of such MCRs would offer a rapid and innovative pathway to diverse chemical scaffolds starting from this versatile difunctionalized furan building block.

Spectroscopic and Advanced Structural Characterization in Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-(3-bromopropyl)furan, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the furan (B31954) ring protons and the protons of the 3-bromopropyl side chain. The furan ring has two non-equivalent protons. The proton at the C5 position would likely appear as a singlet or a narrow doublet, while the proton at the C3 position would also be a singlet, with their chemical shifts influenced by the bromine substituent. The protons of the propyl chain would exhibit characteristic multiplets. The methylene (B1212753) group attached to the furan ring (C1') would likely be a triplet, coupled to the adjacent methylene group (C2'). The internal methylene group (C2') would appear as a multiplet (likely a sextet), being coupled to the two adjacent methylene groups. The terminal methylene group bearing the bromine atom (C3') would be a triplet.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (furan) | 7.2 - 7.4 | s | - |

| H-3 (furan) | 6.3 - 6.5 | s | - |

| -CH₂- (C3') | 3.4 - 3.6 | t | 6.5 - 7.5 |

| -CH₂- (C1') | 2.7 - 2.9 | t | 7.0 - 8.0 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the furan carbons would be diagnostic, with the carbon bearing the bromine (C2) being significantly downfield. The carbons of the propyl chain would have shifts indicative of an alkyl chain with a terminal bromine atom.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (furan) | 138 - 142 |

| C5 (furan) | 125 - 128 |

| C4 (furan) | 118 - 122 |

| C3 (furan) | 110 - 113 |

| C3' (-CH₂Br) | 32 - 35 |

| C2' (-CH₂-) | 30 - 33 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₈Br₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance). This would result in a triplet of peaks for the molecular ion at m/z values corresponding to the combinations of the two isotopes (⁷⁹Br-⁷⁹Br, ⁷⁹Br-⁸¹Br, ⁸¹Br-⁸¹Br) in an intensity ratio of approximately 1:2:1.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ (C₇H₈⁷⁹Br₂O) | 266 | Isotopic peak |

| [M+2]⁺ (C₇H₈⁷⁹Br⁸¹BrO) | 268 | Isotopic peak (most abundant) |

| [M+4]⁺ (C₇H₈⁸¹Br₂O) | 270 | Isotopic peak |

| [M-Br]⁺ | 187/189 | Loss of a bromine atom |

Note: m/z values are for the major isotopes and are approximate.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the furan ring and the C-Br bonds. Key expected absorptions include C-H stretching of the furan ring, C-O-C stretching of the furan ether linkage, and C-Br stretching vibrations.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Furan C-H stretch | 3100 - 3150 | Medium |

| Alkyl C-H stretch | 2850 - 3000 | Medium-Strong |

| Furan C=C stretch | 1500 - 1600 | Medium |

| Furan C-O-C stretch | 1000 - 1100 | Strong |

Note: Predicted values are based on typical ranges for these functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C-C stretching vibrations of the furan ring and the C-Br bonds would be expected to show significant Raman scattering.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. To date, there is no publicly available crystal structure for this compound. If the compound could be crystallized, X-ray diffraction analysis would unequivocally confirm its molecular structure, including the substitution pattern on the furan ring and the conformation of the bromopropyl side chain. Such an analysis would also reveal details about the packing of the molecules in the crystal lattice, which can be influenced by weak intermolecular interactions such as C-H···O or Br···Br contacts.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The molecule this compound is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. Chiroptical spectroscopy is only applicable to chiral molecules, i.e., those that are non-superimposable on their mirror images. For substituted furans to be chiral, they would need to possess a stereocenter or exhibit axial or planar chirality. researchgate.netnih.govcore.ac.ukchinesechemsoc.orgmdpi.com Since this compound lacks any such chiral element, this technique is not applicable for its stereochemical assignment.

Applications of 2 Bromo 4 3 Bromopropyl Furan in Complex Organic Synthesis

Precursor in the Synthesis of Natural Product Analogues

The furan (B31954) moiety is a common structural motif in a wide array of biologically active natural products. The inherent reactivity of the furan ring, coupled with the additional functional handles in 2-Bromo-4-(3-bromopropyl)furan, makes it an attractive starting material for the synthesis of analogues of these natural products. The bromo substituent on the furan ring provides a site for various cross-coupling reactions, allowing for the introduction of diverse substituents. Simultaneously, the bromopropyl chain can be utilized for cyclization reactions or for linking the furan core to other molecular fragments.

This dual reactivity enables the systematic modification of natural product scaffolds, leading to the generation of libraries of analogues with potentially enhanced or novel biological activities. For instance, by strategically employing the two distinct bromine atoms, chemists can explore structure-activity relationships (SAR) by introducing a variety of functional groups at different positions of a parent natural product structure.

Building Block for Advanced Materials and Polymers

The development of novel polymers with tailored properties is a cornerstone of materials science. Furan-based polymers are of particular interest due to their potential derivation from renewable resources and their unique electronic and physical properties. This compound can serve as a valuable monomer in the synthesis of such polymers.

The bromo group on the furan ring can participate in various polymerization reactions, including cross-coupling polymerization, to form conjugated polymers with interesting photophysical properties. The bromopropyl side chain offers a route to introduce flexibility into the polymer backbone or to create cross-linked materials. The ability to independently functionalize both the ring and the side chain allows for the fine-tuning of the resulting polymer's characteristics, such as its solubility, thermal stability, and electronic conductivity.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Type | Reactive Site Utilized | Potential Polymer Properties |

| Cross-coupling Polymerization | 2-Bromo position on the furan ring | Conjugated, semiconducting, fluorescent |

| Polycondensation | 3-Bromopropyl side chain (after conversion to other functional groups) | Polyesters, polyamides with furan units |

| Ring-opening Metathesis Polymerization (ROMP) | Furan ring (as a dienophile) | Functionalized polyolefins |

Intermediate in the Synthesis of Agrochemicals

The furan scaffold is present in a number of commercially successful agrochemicals. The search for new and more effective crop protection agents is a continuous effort, and the development of novel furan-containing compounds is an active area of research. The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of new agrochemical candidates.

The bromo-furan moiety can be transformed into various other functional groups known to impart pesticidal or herbicidal activity. The bromopropyl chain can be used to introduce pharmacophoric elements or to modify the compound's physicochemical properties, such as its lipophilicity and systemic mobility in plants. The ability to perform selective transformations at either the furan ring or the side chain provides a modular approach to the synthesis of diverse libraries of compounds for high-throughput screening in agrochemical discovery.

Utility in Ligand Design for Catalysis

The design of novel ligands is crucial for the advancement of transition metal catalysis. Furan-containing ligands have shown promise in a variety of catalytic transformations. This compound offers a flexible platform for the synthesis of new ligand architectures.

The bromo substituent on the furan ring can be readily converted to a variety of coordinating groups, such as phosphines, amines, or pyridines. The bromopropyl side chain can be used to create bidentate or polydentate ligands by introducing additional donor atoms. This allows for the synthesis of a wide range of ligands with different steric and electronic properties, which can be screened for their efficacy in various catalytic reactions, including cross-coupling, hydrogenation, and carbonylation.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Modification | Potential Catalytic Applications |

| Monodentate Phosphine (B1218219) | Substitution of the 2-bromo group with a phosphine moiety | Cross-coupling reactions |

| Bidentate P,N-Ligand | Functionalization of both the 2-bromo and 3-bromopropyl positions | Asymmetric catalysis |

| Pincer Ligand | Elaboration of the furan ring and side chain to create a tridentate coordinating system | Dehydrogenation and C-H activation |

Role in Supramolecular Chemistry Scaffolds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Furan-containing molecules can act as versatile building blocks for the construction of such supramolecular assemblies due to their ability to participate in π-stacking and hydrogen bonding interactions.

This compound provides a rigid furan scaffold that can be functionalized to direct the formation of specific supramolecular architectures. The bromo substituents can be replaced with groups capable of forming hydrogen bonds or engaging in other specific intermolecular interactions. The propyl chain can introduce conformational flexibility or act as a spacer between recognition sites. This allows for the rational design of molecules that can self-assemble into well-defined structures such as molecular cages, capsules, and extended networks with potential applications in areas like molecular recognition, sensing, and materials science.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Furan (B31954) Functionalization

Green chemistry principles are increasingly integral to the synthesis and modification of furan-based platform chemicals, which are often derived from renewable biomass. frontiersin.orgmdpi.com The future application of these principles to 2-Bromo-4-(3-bromopropyl)furan could revolutionize its lifecycle, from production to derivatization. Key strategies include the use of bio-based solvents, the development of catalytic reactions that minimize waste, and the use of renewable feedstocks for its synthesis. frontiersin.org

Table 1: Green Chemistry Strategies for Furan Derivatives

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to perform selective chemical transformations. nih.gov | Selective hydrolysis or substitution at the alkyl bromide position without affecting the aryl bromide. |

| Alternative Solvents | Replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. frontiersin.org | Improving the safety and sustainability of cross-coupling or substitution reactions. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Development of addition or cycloaddition reactions that utilize the entire structure of the furan. |

| Renewable Feedstocks | Synthesizing the furan core from biomass-derived precursors like furfural. mdpi.comresearchgate.net | Establishing a sustainable production pathway for the parent furan scaffold. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. nih.govallfordrugs.com For reactions involving potentially hazardous reagents or unstable intermediates, flow reactors provide a much safer operating environment due to the small reaction volumes at any given time. nih.gov

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent powerful, modern tools for chemical synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. These techniques use light or electricity, respectively, to drive chemical reactions under mild conditions. chemistryviews.org

For this compound, these methods open up a host of possibilities. Electrocatalysis could be employed for the selective reduction of one of the C-Br bonds, providing a route to mono-functionalized furans. Photocatalytic methods could enable novel C-H functionalization at other positions on the furan ring, or facilitate radical-based reactions at the propyl side chain. These strategies are characterized by high atom economy and mild reaction conditions, aligning well with the principles of green chemistry. chemistryviews.org The development of electrochemical [3+2] annulation reactions, for example, provides a template for how furan rings can be constructed and functionalized under sustainable conditions. chemistryviews.org

Development of Novel Catalytic Systems for Halogenated Furans

The development of new catalysts is crucial for unlocking the synthetic potential of halogenated furans. While palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira) are well-established for aryl halides, there is a continuous drive to create catalysts that are more active, stable, and versatile. nih.govacs.orgmdpi.com For this compound, advanced catalytic systems could enable reactions that are currently challenging, such as couplings with hindered partners or transformations at lower temperatures. nih.govrsc.org

Future research will likely focus on:

Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that enhance the activity of palladium or other transition metals (e.g., nickel, copper) for coupling reactions at the 2-position of the furan ring. acs.org

Non-Noble Metal Catalysis: Developing catalysts based on earth-abundant and less toxic metals like iron, cobalt, or nickel to replace precious metals like palladium. frontiersin.org

C-H Functionalization: Designing catalytic systems that can directly functionalize the C-H bonds on the furan ring, bypassing the need for halogenation altogether in some synthetic routes. researchgate.netnih.gov This is particularly relevant for modifying the C3 and C5 positions of the furan core.

The selective activation of one C-Br bond over the other remains a significant challenge, and novel catalyst systems that can differentiate between the aryl and alkyl halides based on subtle electronic or steric differences would be a major breakthrough.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry and theoretical modeling have become indispensable tools in modern synthetic chemistry. worldscientific.comnih.gov By using methods like Density Functional Theory (DFT), chemists can predict reaction outcomes, understand complex reaction mechanisms, and design new experiments with a higher probability of success. researchgate.net

In the context of this compound, computational studies could be used to:

Predict Reactivity: Model the electronic structure to predict the relative reactivity of the two C-Br bonds in various reaction types (e.g., oxidative addition to a metal catalyst, nucleophilic attack).

Elucidate Mechanisms: Investigate the step-by-step mechanism of a catalytic cycle to identify rate-limiting steps and potential side reactions, guiding the optimization of reaction conditions. worldscientific.com

Design Selective Reactions: Computationally screen different catalysts or reagents to find conditions that would selectively functionalize one position over the other. For example, modeling the transition states for the oxidative addition at the C2-Br bond versus a substitution reaction at the propyl-Br bond could reveal how to favor one pathway.

Explore New Reactions: Theoretical calculations can explore the feasibility of novel transformations, such as cycloaddition reactions where the furan ring acts as a diene, and how the bromo and bromopropyl substituents influence this reactivity. researchgate.netacs.org

By integrating computational design with experimental work, the development of synthetic routes utilizing this compound can be accelerated, leading to the discovery of new molecules and materials with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.